
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is an organic compound that features a benzene ring substituted with a 1,3-dithiane group and an alpha-methylbenzeneacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzeneacetic acid moiety. One common method involves the reaction of a benzeneacetic acid derivative with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithiane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
4-(1,3-Dithian-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
2-(1,3-Dithian-2-yl)indole: Contains a dithiane ring attached to an indole moiety.
Uniqueness: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is unique due to the presence of both the dithiane ring and the alpha-methylbenzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
43153-06-6 |
|---|---|
Fórmula molecular |
C13H16O2S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-[4-(1,3-dithian-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O2S2/c1-9(12(14)15)10-3-5-11(6-4-10)13-16-7-2-8-17-13/h3-6,9,13H,2,7-8H2,1H3,(H,14,15) |
Clave InChI |
DNPGTDLVZYNMOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2SCCCS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




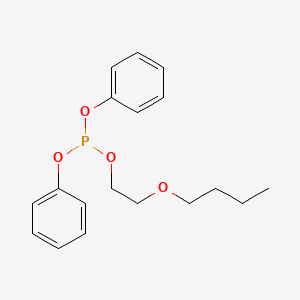
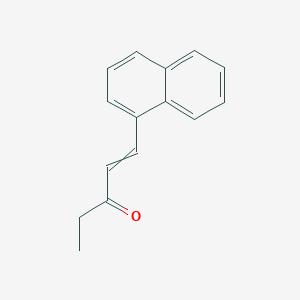
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
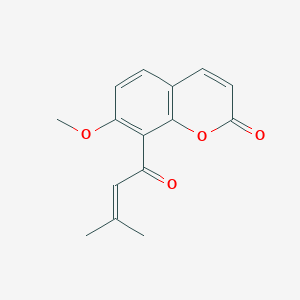
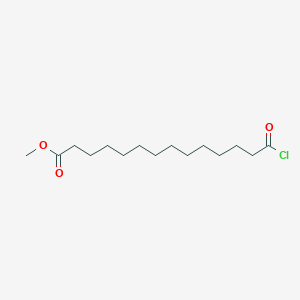
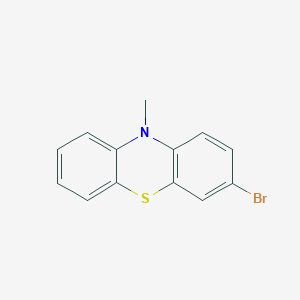

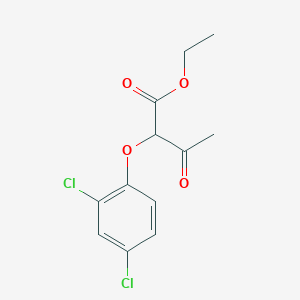
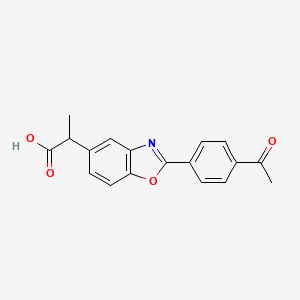
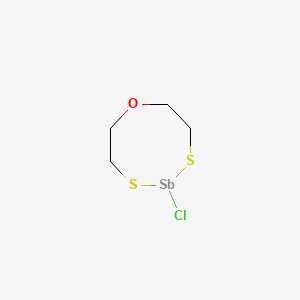
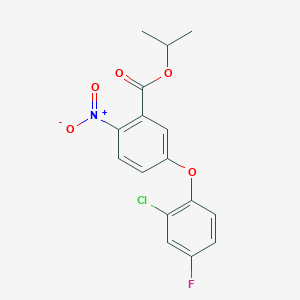
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
